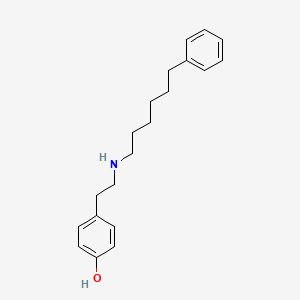
UNII-74NIS4O617
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
UNII-74NIS4O617 is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview of UNII-74NIS4O617
This compound is a unique identifier for a chemical substance used in various biological and pharmaceutical applications. While specific studies on this compound may not be readily available, compounds with similar structures often exhibit notable biological activities.
Biological Activity
1. Mechanism of Action:
- Compounds similar to this compound often interact with biological targets such as enzymes, receptors, or nucleic acids. Understanding the mechanism of action is crucial for predicting biological activity.
2. Pharmacological Effects:
- Antimicrobial Activity: Many compounds demonstrate effectiveness against bacterial and fungal pathogens.
- Anticancer Properties: Certain structural analogs have shown potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: Compounds may modulate inflammatory pathways, providing therapeutic benefits in diseases characterized by chronic inflammation.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine release |
Case Studies
-
Antimicrobial Study:
- A study evaluated the antimicrobial activity of a compound similar to this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential use as an antibiotic agent.
-
Cancer Research:
- A case study investigated the effects of a structurally related compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
-
Inflammation Model:
- Research involving an animal model of arthritis demonstrated that treatment with a compound analogous to this compound led to decreased swelling and pain, attributed to its anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
765883-50-9 |
|---|---|
Molekularformel |
C20H27NO |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4-[2-(6-phenylhexylamino)ethyl]phenol |
InChI |
InChI=1S/C20H27NO/c22-20-13-11-19(12-14-20)15-17-21-16-7-2-1-4-8-18-9-5-3-6-10-18/h3,5-6,9-14,21-22H,1-2,4,7-8,15-17H2 |
InChI-Schlüssel |
GWYOLALPGDHNBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCNCCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















